molecular formula C7H5BrN2 B1276637 5-Bromo-4-methylnicotinonitrile CAS No. 890092-52-1

5-Bromo-4-methylnicotinonitrile

Cat. No. B1276637
M. Wt: 197.03 g/mol
InChI Key: HVTPZRXPJRFYHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-nicotinonitrile involves a multi-step process starting with 5-Bromo-nicotinic acid. Initially, 5-Bromo-nicotinic acid is chlorinated using thionyl chloride (SOCl2) to produce 5-Bromo-nicotinate with a high yield of 90%. Subsequently, 5-Bromo-nicotinamide is prepared by reacting 5-Bromo-nicotinate with ammonium aqueous at low temperatures, yielding 79%. The final step involves the oxidation of 5-Bromo-nicotinamide using phosphorus oxychloride (POCl3) to obtain 5-Bromo-nicotinonitrile with a 68% yield. The overall yield of this method exceeds 48%. The intermediates and the final product are characterized using FT-IR and 1H NMR techniques to confirm their structures .

Molecular Structure Analysis

The molecular structure of 5-Bromo-nicotinonitrile is not directly discussed in the provided papers. However, related compounds such as 4-bromo-2,6-dichlorobenzonitrile have been analyzed, revealing normal molecular structures with notable interactions between the Lewis base (CN) and the Lewis acid (Br) in the crystal packing . For 5-Bromo-nicotinonitrile, similar structural analyses would likely involve X-ray crystallography and spectroscopic methods to elucidate its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of brominated nitriles is highlighted in several studies. For instance, 5-bromopenta-2,4-diynenitrile reacts with secondary amines to form stable butadiynamines or enynenitriles, depending on the amine used. It also reacts with terminal alkynes in the presence of copper and palladium catalysts to access polyfunctional carbon-rich scaffolds . Another study demonstrates the reactivity of 5-bromopenta-2,4-diynenitrile with triisopropylsilylacetylene and triisopropylsilylbutadiyne, leading to a diene or a benzofulvene through a cascade reaction . These reactions showcase the potential of brominated nitriles to participate in complex chemical transformations, contributing to the synthesis of diverse organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-nicotinonitrile are not explicitly detailed in the provided papers. However, the properties of similar brominated compounds can be inferred. For example, the crystal structure of 5-bromonicotinic acid derivatives shows intermolecular hydrogen bonding, forming layers in the crystal lattice . The thermal stability of related compounds, such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, is reported to be good up to 215°C . These insights suggest that 5-Bromo-nicotinonitrile may also exhibit specific intermolecular interactions and thermal properties, which could be further investigated through experimental studies.

Scientific Research Applications

Synthetic Pathways and Derivatives 5-Bromo-4-methylnicotinonitrile serves as a versatile intermediate in synthetic chemistry. Zhao Yi-min (2011) synthesized new 5-substituted derivatives of 4-methylnicotinonitrile, highlighting its potential in the synthesis of pyridine-type alkaloids. The process involved several steps, including ozonization-reduction and Wittig-reaction, achieving a yield of over 70% and confirming the structures through MS and 1H-NMR techniques. This underscores the adaptability of 5-Bromo-4-methylnicotinonitrile in generating complex organic compounds under mild reaction conditions (Zhao Yi-min, 2011).

Continuous Synthesis for Medicinal Purposes The compound also plays a critical role in the continuous synthesis of strategic building blocks for medicinal applications. Ashley R Longstreet et al. (2013) investigated the continuous synthesis of a nicotinonitrile precursor to Nevirapine, an HIV treatment medication. They detailed a process for synthesizing the bromo derivative of a CAPIC intermediate, 2-bromo-4-methylnicotinonitrile, concluding with batch crystallization to yield high-purity CAPIC. This synthesis, leveraging inexpensive, commodity-based raw materials, paves the way for more cost-effective production of Nevirapine and other complex pyridines (Ashley R Longstreet et al., 2013).

Photocatalysis and Environmental Applications In environmental science, 5-Bromo-4-methylnicotinonitrile-related compounds show potential in photocatalytic applications. Dusit Angthararuk et al. (2014) conducted a study on the photocatalytic degradation of Bromacil, a related compound, under simulated sunlight using Au/TiO2. The study identified multiple degradation products and demonstrated a marked decrease in toxicity of the treated solutions, indicating that photocatalytic degradation could be an effective and environmentally friendly method for reducing the presence of certain herbicides in aquatic systems (Dusit Angthararuk et al., 2014).

Safety And Hazards

Safety data sheets indicate that contact with skin and eyes should be avoided, and exposure to dust and aerosols of 5-Bromo-4-methylnicotinonitrile should be minimized . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

5-bromo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTPZRXPJRFYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427649
Record name 5-BROMO-4-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylnicotinonitrile

CAS RN

890092-52-1
Record name 5-BROMO-4-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methylpyridine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 3,5-dibromo-4-methylpyridine (16 g, 64 mmol) and CuCN (6.2 g, 69 mmol) in 150 mL of DMF was refluxed for 4 hours before cooled down. The reaction mixture was poured to 1 L of EtOAc with stirring and the precipitate was removed by filtration. The filtrate was washed with water, brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to afford 5-bromo-4-methylpyridine-3-carbonitrile.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 3,5-dibromo-4-methylpyridine (2.0 g, 7.97 mmol) in dry N,N-dimethylformamide (10 mL) was added copper cyanide (1.07 g, 11.95 mmol) at room temperature. The reaction mixture was heated at 150° C. for 6 h, cooled it, quenched with water (5 mL) and extracted with 50% ethyl acetate/hexane (2×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. MS (M+1): 199.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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